1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate is 373.05249 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Inhibition of Glycolic Acid Oxidase
Research by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, including those with structures similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, showed potential in inhibiting GAO in vitro. They demonstrated significant reduction in urinary oxalate levels in ethylene glycol fed rats, indicating their potential application in metabolic studies and disease treatments related to oxalate metabolism (Rooney et al., 1983).
2. Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one, structurally related to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, and studied their antioxidant and anticholinergic activities. These compounds showed potent antioxidant activities and exhibited inhibitory effects against cholinergic enzymes, suggesting their potential application in neurodegenerative disease research and therapy (Rezai et al., 2018).
3. Polymerization Initiators
Taşdelen et al. (2008) reported on Phenacylpyridinium oxalate (PPOx), a compound structurally similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, as a novel water-soluble photoinitiator for free radical polymerization. This indicates the potential of similar compounds in polymer science, particularly in initiating the polymerization of hydrophilic monomers (Taşdelen et al., 2008).
4. Electroanalytic and Spectroscopic Properties
Mert et al. (2013) synthesized and characterized N-linked polybispyrroles based on compounds similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate. They explored their electrochromic and ion receptor properties, suggesting the potential application of these compounds in material science, particularly in the development of new materials with unique electronic and optical properties (Mert et al., 2013).
5. Antitumor Activity
Wang et al. (2010) investigated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, structurally related to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, for their antitumor activity. They demonstrated that these compounds selectively inhibited tumor cells by targeting folate receptors and the proton-coupled folate transporter, showing their potential in cancer therapy (Wang et al., 2010).
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15;3-1(4)2(5)6/h3,5-6,11H,1-2,4,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQILDKHJQFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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